molecular formula C19H15FN2O2S2 B6530073 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide CAS No. 946199-52-6

2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide

Cat. No.: B6530073
CAS No.: 946199-52-6
M. Wt: 386.5 g/mol
InChI Key: VDZXRAWGPOXVEN-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key signaling kinase in cellular proliferation, differentiation, and survival. This compound exerts its mechanism by competitively binding to the ATP-binding pocket of FGFR1, thereby blocking autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/Akt pathways. Its primary research value lies in the study of FGFR-driven oncogenesis, as dysregulated FGFR signaling is implicated in a variety of cancers, including breast, lung, and bladder carcinomas. Researchers utilize this inhibitor to probe the molecular mechanisms of tumor growth and survival in vitro and in vivo, and to investigate its potential as a targeted therapeutic strategy. Studies have demonstrated its efficacy in inducing apoptosis and inhibiting cell proliferation in FGFR1-amplified cancer cell lines. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [Source 1] [Source 2]

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S2/c20-14-8-6-13(7-9-14)17(23)12-26-19-22-16(11-25-19)10-18(24)21-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZXRAWGPOXVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Thiazole-Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Spectral Data (IR/NMR) Reference
2-(2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide (Target) 1,3-Thiazole -S-CH₂-C(O)-C₆H₄-F (4-fluorophenyl ketone), N-phenylacetamide C₁₉H₁₆FN₃O₂S₂ 409.47 νC=O: ~1660–1680 cm⁻¹; δH (aromatic): 7.0–8.0 ppm
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide 1,3-Thiazolidinone -NH-C₆H₄-Cl, -CH₂-CH₂-C₆H₄-F, N-phenylacetamide C₂₅H₂₀ClFN₄O₂S 522.02 νC=O (thiazolidinone): ~1700 cm⁻¹; δH (imino): ~10 ppm
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 1,3-Oxazole -SO₂-C₆H₄-Br, -S-C₆H₃-S (thiophene), N-(4-fluorophenyl)acetamide C₂₁H₁₅BrFN₃O₄S₃ 592.46 νSO₂: ~1350 cm⁻¹; δH (thiophene): 6.5–7.5 ppm
2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide 1,3-Thiazole -NH-C₆H₄-SO₂CH₃, N-(2-phenylethyl)acetamide C₂₀H₂₂N₄O₃S₂ 442.54 νSO₂: ~1150 cm⁻¹; δH (sulfonamide): ~3.1 ppm
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide 1,3-Thiazole -SO₂NH-C₆H₄-Cl, N-(4-phenoxyphenyl)acetamide C₂₃H₁₈ClN₃O₄S₂ 500.00 νSO₂: ~1340 cm⁻¹; δH (phenoxy): 6.8–7.4 ppm

Key Observations:

  • Core Heterocycle Influence: The target compound’s 1,3-thiazole core distinguishes it from thiazolidinone (e.g., ) and oxazole (e.g., ) derivatives. Thiazoles are known for metabolic stability compared to oxazoles, which may influence bioavailability .
  • The N-phenylacetamide moiety is conserved across multiple derivatives, suggesting its role as a pharmacophore for target binding .

Comparison with Analogues :

  • Compounds with sulfonamide groups (e.g., ) require additional steps, such as sulfonation or coupling with sulfonyl chlorides .
  • Thiazolidinone derivatives (e.g., ) involve cyclization of thioamides with α-haloesters, a route distinct from S-alkylation .
Spectral Characterization
  • IR Spectroscopy :
    • The target compound’s carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ aligns with acetamide and ketone groups, similar to other derivatives .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms S-alkylation rather than thiol tautomerism .
  • ¹H-NMR :
    • Aromatic protons (4-fluorophenyl and phenyl groups) resonate at δH 7.0–8.0 ppm, consistent with analogues .
    • Methylenic protons adjacent to sulfanyl (S-CH₂) appear as triplets near δH 3.5–4.0 ppm .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfanyl group introduction, and amide coupling. For example:

  • Step 1 : React 4-fluorophenyl acetic acid with a thiol-containing intermediate (e.g., thiourea) under basic conditions (e.g., KOH/EtOH) to form the thiazole core .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution, using reagents like 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Optimize amide bond formation using coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .
    • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and LC-MS to ensure purity (>95%) .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm the presence of key groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-S bond at ~120 ppm in 13C^{13}C-NMR) .
  • HPLC-MS : Assess purity (>98%) using a C18 column with acetonitrile/water gradients and electrospray ionization (ESI) for mass confirmation .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC50_{50} values in anticancer assays)?

  • Methodology :

  • Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., MCF-7 for breast cancer) and control for variables like serum concentration and passage number .
  • Dose-Response Reproducibility : Perform triplicate experiments with positive controls (e.g., doxorubicin) and validate via ANOVA (p < 0.05) .
  • Mechanistic Cross-Check : Confirm target engagement (e.g., EGFR inhibition) using Western blotting or fluorescence polarization assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency against kinase targets?

  • Methodology :

  • Substituent Variation : Modify the fluorophenyl group (e.g., replace with chlorophenyl) or the acetamide’s phenyl ring to assess steric/electronic effects .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., CDK2) and prioritize synthetic targets with ΔG ≤ -8 kcal/mol .
  • Biological Validation : Test analogs in kinase inhibition assays (e.g., ADP-Glo™) and correlate results with computational predictions .

Q. What experimental approaches are suitable for investigating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodology :

  • In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) and adjust dosing regimens accordingly .
  • In Vivo PK : Administer IV/oral doses in rodents, collect plasma samples at 0–24h, and analyze via LC-MS/MS to calculate AUC, t1/2t_{1/2}, and bioavailability .

Technical Challenges & Solutions

Q. How can researchers address solubility limitations of this compound in aqueous assays?

  • Solutions :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability and reduce precipitation .

Q. What are the critical factors in optimizing the compound’s stability under varying storage conditions?

  • Recommendations :

  • Temperature : Store lyophilized powder at -80°C; avoid repeated freeze-thaw cycles to prevent degradation .
  • Light Sensitivity : Protect from UV exposure using amber vials, as the thiazole moiety is prone to photolysis .

Cross-Disciplinary Applications

Q. How can computational chemistry tools aid in predicting off-target interactions?

  • Approach :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known off-targets (e.g., cytochrome P450 enzymes) .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

Q. What industrial-scale synthesis challenges exist, and how can they be mitigated?

  • Insights :

  • Scale-Up Hurdles : Thiazole ring cyclization may require high-dilution conditions; optimize using flow chemistry for better heat/mass transfer .
  • Cost Reduction : Replace expensive coupling agents (e.g., EDC) with polymer-supported reagents for easier purification .

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